molecular formula C15H18N4O3S2 B299813 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B299813
M. Wt: 366.5 g/mol
InChI Key: YEMHMGSEQZMUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide, also known as BPTP, is a chemical compound that has gained attention for its potential use in scientific research. BPTP is a small molecule that is structurally similar to other compounds that have shown promise in treating various diseases and conditions. In

Mechanism of Action

1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide selectively inhibits the activity of PTPσ by binding to a specific site on the protein. This binding prevents the protein from interacting with other molecules that are necessary for its activity, leading to a decrease in its function. This inhibition of PTPσ activity promotes axonal regeneration and functional recovery by allowing nerve cells to grow and form new connections.
Biochemical and Physiological Effects:
In addition to promoting axonal regeneration and functional recovery, 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide has been shown to have other effects on the nervous system. It has been found to increase the number of synapses, which are the connections between nerve cells, and to enhance the release of neurotransmitters, which are the chemicals that transmit signals between nerve cells. These effects may contribute to the overall improvement in nerve function seen with 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide in lab experiments is its selectivity for PTPσ. This allows researchers to specifically target this protein without affecting other proteins or processes in the nervous system. However, one limitation of using 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide is its relatively low potency, which may require high concentrations of the compound to achieve the desired effect.

Future Directions

There are several future directions for research on 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide. One area of interest is the potential use of 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide in treating other conditions that involve nerve damage or dysfunction, such as traumatic brain injury and stroke. Another area of interest is the development of more potent analogs of 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide that may be more effective at promoting nerve regeneration. Finally, further research is needed to fully understand the mechanisms underlying the effects of 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide on the nervous system.

Synthesis Methods

The synthesis of 1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide involves several steps, including the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with pyrrolidine-2-carboxylic acid, followed by the reaction of the resulting compound with benzenesulfonyl chloride. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide has shown potential for use in scientific research, particularly in the field of neuroscience. It has been found to selectively inhibit the activity of a specific protein called protein tyrosine phosphatase sigma (PTPσ), which is involved in the growth and regeneration of nerve cells. This inhibition has been shown to promote axonal regeneration and functional recovery in animal models of spinal cord injury and peripheral nerve injury.

properties

Product Name

1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

Molecular Formula

C15H18N4O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H18N4O3S2/c1-2-13-17-18-15(23-13)16-14(20)12-9-6-10-19(12)24(21,22)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,18,20)

InChI Key

YEMHMGSEQZMUEP-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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